molecular formula C13H10F2O2 B8034115 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol

4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol

Cat. No.: B8034115
M. Wt: 236.21 g/mol
InChI Key: IOYPEJWEABBJCA-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol is an aromatic compound that features two fluorine atoms and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol typically involves the reaction of 4-fluorobenzaldehyde with 3-fluorophenylmethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Fluorobenzaldehyde+3-FluorophenylmethanolBaseThis compound\text{4-Fluorobenzaldehyde} + \text{3-Fluorophenylmethanol} \xrightarrow{\text{Base}} \text{this compound} 4-Fluorobenzaldehyde+3-FluorophenylmethanolBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 4-fluoro-3-[(3-fluorophenyl)(oxo)methyl]phenol.

    Reduction: Formation of this compound.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-[(3-chlorophenyl)(hydroxy)methyl]phenol
  • 4-Fluoro-3-[(3-bromophenyl)(hydroxy)methyl]phenol
  • 4-Fluoro-3-[(3-methylphenyl)(hydroxy)methyl]phenol

Uniqueness

4-Fluoro-3-[(3-fluorophenyl)(hydroxy)methyl]phenol is unique due to the presence of two fluorine atoms, which significantly influence its chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-fluoro-3-[(3-fluorophenyl)-hydroxymethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c14-9-3-1-2-8(6-9)13(17)11-7-10(16)4-5-12(11)15/h1-7,13,16-17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYPEJWEABBJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=C(C=CC(=C2)O)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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